Cas no 17687-76-2 (1-methoxybut-3-en-2-ol)
1-methoxybut-3-en-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-methoxybut-3-en-2-ol
- 1,4,5-trihydroxy-7-methoxy-2-methyl-anthraquinone; erythro-9-(2-hydroxy-3-nonyl)adenine; Erythroglaucine; 9,10-Anthracenedione, 1,4,5-trihydroxy-7-methoxy-2-methyl-; BRN 1890890; 1,4,8-trihydroxy-6-methoxy-3-methylanthraquinone; erythrohydroxynonyladenine; Erythroglancin; CCRIS 6424; ANTHRAQUINONE, 7-METHOXY-2-METHYL-1,4,5-TRIHYDROXY-; Erythroglaucin; 1.4.5-Trihydroxy-7-methoxy-2-methyl-anthrachinon; CHEBI:68790; 1,4,5-trihydroxy-7-meth
- NSC83146
- AKOS026734659
- NCIOpen2_001007
- SCHEMBL2108809
- 17687-76-2
- NSC-83146
- EN300-1235738
-
- Inchi: 1S/C5H10O2/c1-3-5(6)4-7-2/h3,5-6H,1,4H2,2H3
- InChI Key: AGAONBOOZDRULZ-UHFFFAOYSA-N
- SMILES: O(C)CC(C=C)O
Computed Properties
- Exact Mass: 102.0681
- Monoisotopic Mass: 102.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 52
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 0.925
- Boiling Point: 143.8°C at 760 mmHg
- Flash Point: 48.9°C
- Refractive Index: 1.424
- PSA: 29.46
- LogP: 0.17970
1-methoxybut-3-en-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1235738-0.05g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 0.05g |
$851.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-0.1g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 0.1g |
$892.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-0.25g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 0.25g |
$933.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-0.5g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 0.5g |
$974.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-1.0g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 1g |
$1014.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-2.5g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 2.5g |
$1988.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-5.0g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 5g |
$2940.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-10.0g |
1-methoxybut-3-en-2-ol |
17687-76-2 | 10g |
$4360.0 | 2023-06-08 | ||
| Enamine | EN300-1235738-50mg |
1-methoxybut-3-en-2-ol |
17687-76-2 | 50mg |
$707.0 | 2023-10-02 | ||
| Enamine | EN300-1235738-100mg |
1-methoxybut-3-en-2-ol |
17687-76-2 | 100mg |
$741.0 | 2023-10-02 |
1-methoxybut-3-en-2-ol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-methoxybut-3-en-2-ol
1-Methoxybut-3-en-2-ol: A Comprehensive Overview
1-Methoxybut-3-en-2-ol, also known by its CAS number 17687-76-2, is a versatile organic compound with significant applications in various industries. This compound is a type of ether alcohol, characterized by its unique structure that combines an ether group (-OCH3) and an alcohol group (-OH) within the same molecule. The presence of a double bond in the butenol backbone adds to its reactivity and functional diversity, making it a valuable intermediate in organic synthesis.
The chemical structure of 1-methoxybut-3-en-2-ol consists of a four-carbon chain with a double bond between carbons 3 and 4, an ether group attached to carbon 1, and an alcohol group on carbon 2. This arrangement allows for multiple reaction pathways, including oxidation, reduction, and nucleophilic substitution, which are exploited in various chemical processes. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive compounds, such as antioxidants and anti-inflammatory agents.
One of the most notable applications of 1-methoxybut-3-en-2-ol is in the fragrance industry. Its ability to act as a precursor for complex aroma compounds has made it a key ingredient in the production of perfumes and personal care products. Researchers have also explored its use in the development of sustainable solvents, leveraging its unique solubility properties to enhance eco-friendly manufacturing processes.
In the pharmaceutical sector, 1-methoxybut-3-en-2-ol has shown promise as an intermediate in drug synthesis. Its role in the formation of bioisosteres—structurally similar compounds with different physical properties—has been particularly significant. Recent advancements in medicinal chemistry have utilized this compound to design more efficient drug delivery systems, improving bioavailability and reducing side effects.
The synthesis of 1-methoxybut-3-en-2-ol typically involves either oxidation or reduction reactions, depending on the starting material. For instance, oxidation of diols or reduction of ketones can yield this compound under specific conditions. The choice of reaction pathway often depends on the availability of starting materials and the desired stereochemistry of the product.
In terms of physical properties, 1-methoxybut-3-en-2-ol exhibits moderate solubility in water and organic solvents, making it suitable for a wide range of applications. Its boiling point and melting point are within typical ranges for similar organic compounds, ensuring ease of handling during industrial processes.
The environmental impact of 1-methoxybut-3-en-2-ol has also been a subject of recent research. Studies have shown that it biodegrades efficiently under aerobic conditions, reducing its potential to accumulate in ecosystems. This characteristic aligns with growing industry trends toward greener chemistry practices.
In conclusion, 1-methoxybut-3-en-2 ol, with its CAS number 17687–76–2 strong>, is a multifaceted compound with applications spanning fragrance production, pharmaceuticals, and sustainable chemistry. Its unique structure and reactivity continue to drive innovation across various scientific disciplines.
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